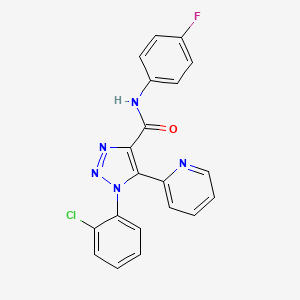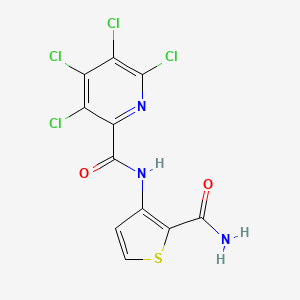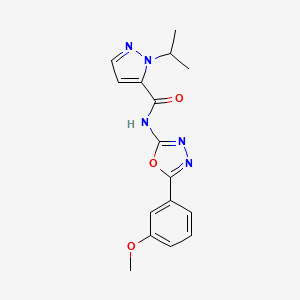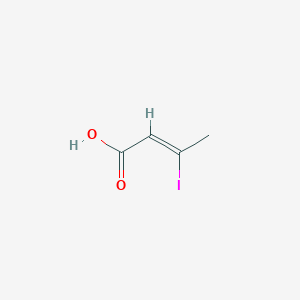![molecular formula C23H18N2O4 B2679878 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one CAS No. 2041072-41-5](/img/structure/B2679878.png)
2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one is a synthetic compound that has been studied for its potential applications in medical and scientific research. It is a type of quinazolinone, a class of compounds that have been found to have various biological activities.
Applications De Recherche Scientifique
Antioxidant Properties : Research on 2-substituted quinazolin-4(3H)-ones has highlighted their potential antioxidant properties. The presence of hydroxyl and methoxy substituents on the phenyl ring significantly enhances their antioxidant activity, with certain derivatives demonstrating promising metal-chelating properties (Mravljak et al., 2021).
Anticancer and Tubulin Polymerization Inhibition : Derivatives of quinazolinone, particularly those with a triazoloquinazolinone structure, have shown to inhibit tubulin polymerization and exhibit anticancer activity across various cancer cell lines. This activity suggests their potential use as vascular disrupting agents (Driowya et al., 2016).
Analgesic Activity : Certain 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been synthesized and tested for their analgesic and anti-inflammatory activities. Some compounds within this class have shown to be significantly potent in reducing pain and inflammation, with lower ulcerogenic potential compared to traditional NSAIDs (Alagarsamy et al., 2011).
Synthetic Approaches and Drug Synthesis : Research has also focused on developing efficient synthetic methods for creating quinazolin-4(3H)-one derivatives. These methods facilitate the production of compounds with potential therapeutic applications, including those affecting the central nervous system (Kumar et al., 2015).
Anticonvulsant Properties : New derivatives of 2-phenyl-3-substituted amino-quinazolin-4(3H)-ones have been synthesized and evaluated for their anticonvulsant activities. Some of these compounds have demonstrated promising efficacy in preventing seizure attacks, making them potential candidates for epilepsy treatment (Gupta et al., 2013).
Mécanisme D'action
Target of Action
ICCB280, also known as 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one, primarily targets the transcription factor C/EBPα . C/EBPα is a crucial transcription factor for the differentiation of cells in various tissues, including the liver, lung, adipose tissues, and bone marrow . In the hematopoietic system, C/EBPα is expressed in myeloid cells and is required for granulocytic and monocytic differentiation .
Mode of Action
ICCB280 interacts with its primary target, C/EBPα, by inducing its expression at both the mRNA and protein levels . This interaction leads to the modulation of C/EBPα’s downstream targets, such as C/EBPε and G-CSFR . Additionally, ICCB280 downregulates c-Myc, which is negatively regulated by C/EBPα .
Biochemical Pathways
ICCB280 affects the biochemical pathways related to myeloid differentiation. By increasing the expression of C/EBPα and C/EBPε, ICCB280 induces myeloid differentiation of leukemia cell lines . It also decreases the expression of c-Myc, a gene often overexpressed in various cancers .
Result of Action
ICCB280 exhibits anti-leukemic properties, including terminal differentiation, proliferation arrest, and apoptosis . It induces granulocytic differentiation and subsequent apoptosis in HL-60 cells . The compound also suppresses the growth of HL-60 cells, with an IC50 of 8.6 μM .
Analyse Biochimique
Biochemical Properties
ICCB280 plays a significant role in biochemical reactions. It interacts with enzymes and proteins such as C/EBPα, C/EBPε, and G-CSFR . ICCB280 activates C/EBPα and affects its downstream targets, exhibiting anti-leukemic properties .
Cellular Effects
ICCB280 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . ICCB280 suppresses the growth of HL-60 cells, a human leukemia cell line . It also induces granulocytic differentiation and subsequent apoptosis in HL-60 cells .
Molecular Mechanism
ICCB280 exerts its effects at the molecular level through several mechanisms. It activates C/EBPα and affects its downstream targets such as C/EBPε, G-CSFR, and c-Myc . This leads to terminal differentiation, proliferation arrest, and apoptosis .
Propriétés
IUPAC Name |
2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-29-21-9-5-4-8-18(21)25-22(13-11-15-10-12-19(26)20(27)14-15)24-17-7-3-2-6-16(17)23(25)28/h2-14,26-27H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKDKQJFWIGZLU-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2679795.png)
![N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2679797.png)

![1,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2679799.png)
![Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2679800.png)


![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2679805.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2679808.png)

![[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B2679815.png)

